molecular formula C18H23ClN4O B611105 N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride

Cat. No.: B611105
M. Wt: 346.9 g/mol
InChI Key: XYFPAGOQZFSLFH-MCJVGQIASA-N
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Description

T-3775440 HCl is a potent, selecitve, irreversible LSD1 inhibitor.

Mechanism of Action

Target of Action

T-3775440 hydrochloride is an irreversible inhibitor of the chromatin demethylase known as lysine-specific histone demethylase 1A (LSD1 or KDM1A) . LSD1 is a key player in the regulation of gene expression, and its dysregulation has been implicated in the development of various cancers .

Mode of Action

T-3775440 hydrochloride exerts its antiproliferative effects by disrupting the interaction between LSD1 and certain SNAG domain proteins, such as growth factor–independent 1B (GFI1B) and INSM1 . These proteins are transcription factors critical for the differentiation processes of certain cell lineages .

Biochemical Pathways

The disruption of the LSD1-GFI1B and LSD1-INSM1 interactions by T-3775440 hydrochloride leads to changes in gene expression. For instance, it inhibits the expression of neuroendocrine-associated genes, such as ASCL1 . This disruption enforces the transdifferentiation of erythroid/megakaryocytic lineages into granulomonocytic-like lineage cells .

Pharmacokinetics

It’s highly selective for LSD1 relative to other monoamine oxidases (e.g., MAO-A and MAO-B), with an IC50 value of 2.1 nM .

Result of Action

The primary result of T-3775440 hydrochloride’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of small-cell lung cancer (SCLC) cells in vitro and retard SCLC tumor growth in vivo . Similarly, it has shown significant antitumor efficacy in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) xenograft models .

Biochemical Analysis

Biochemical Properties

T-3775440 hydrochloride interacts with LSD1, a histone demethylase, in an irreversible manner . This interaction is highly selective, with T-3775440 hydrochloride demonstrating a much greater affinity for LSD1 than for other monoamine oxidases .

Cellular Effects

T-3775440 hydrochloride has been shown to block the proliferation of several cell lines as quickly as day 3 of treatment . It also influences cell function by disrupting the LSD1-GFI1B association in a concentration-dependent manner .

Molecular Mechanism

T-3775440 hydrochloride exerts its effects at the molecular level by irreversibly inhibiting LSD1 . This results in changes in gene expression, as LSD1 is involved in the demethylation of histones, a process that plays a key role in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, T-3775440 hydrochloride has been observed to upregulate CD86 mRNA expression in tumor xenografts of HEL92.1.7 cells in a dose-dependent manner following the oral administration of single doses ranging from 3 to 30 mg/kg .

Dosage Effects in Animal Models

In animal models, T-3775440 hydrochloride has demonstrated significant antitumor effects . The effects of T-3775440 hydrochloride vary with different dosages, with higher doses resulting in greater antitumor activity .

Metabolic Pathways

T-3775440 hydrochloride is involved in the metabolic pathway of histone demethylation, where it acts as an inhibitor of LSD1 . LSD1 is an enzyme that removes methyl groups from histones, thereby influencing gene expression .

Transport and Distribution

Given its molecular properties and its interactions with LSD1, it is likely that it is transported to the nucleus where LSD1 is located .

Subcellular Localization

T-3775440 hydrochloride is likely to be localized in the nucleus due to its interaction with LSD1, a nuclear enzyme .

Properties

IUPAC Name

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPAGOQZFSLFH-MCJVGQIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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